molecular formula C18H16FN3O B11317614 2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11317614
M. Wt: 309.3 g/mol
InChI Key: UOJZWJNZSAECFO-UHFFFAOYSA-N
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Description

2-Fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide is a benzamide derivative featuring a fluorinated aromatic ring and a pyrazole moiety substituted with a 4-methylbenzyl group. Its molecular formula is C₁₈H₁₆FN₃O, with a molecular weight of 309.34 g/mol (calculated based on analogous compounds ). The fluorine atom at the 2-position of the benzamide ring enhances electronic properties and metabolic stability, while the 4-methylbenzyl group on the pyrazole contributes to steric bulk and lipophilicity. This compound is structurally related to kinase inhibitors and receptor antagonists, though its specific biological targets require further investigation .

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

2-fluoro-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H16FN3O/c1-13-6-8-14(9-7-13)12-22-17(10-11-20-22)21-18(23)15-4-2-3-5-16(15)19/h2-11H,12H2,1H3,(H,21,23)

InChI Key

UOJZWJNZSAECFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 1-(4-methylbenzyl)-1H-pyrazole-5-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and research findings:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
This compound (Target Compound) 2-F on benzamide; 4-methylbenzyl on pyrazole C₁₈H₁₆FN₃O 309.34 Enhanced metabolic stability due to fluorine; moderate solubility .
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide 2-Br on benzamide C₁₈H₁₆BrN₃O 370.25 Higher lipophilicity; potential steric hindrance due to bromine .
3-Chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide 3-Cl on benzamide C₁₈H₁₆ClN₃O 325.79 Balanced electronegativity; improved binding affinity in some kinase assays .
2-Fluoro-N-{1-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-4-yl}benzamide 4-methoxyphenyl and piperidine substituents C₂₂H₂₄FN₃O₂ 405.45 Increased solubility due to methoxy group; altered target specificity .
N-(4-Fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide Trifluoromethyl and triazolo groups C₂₀H₁₈F₄N₆O 434.39 High potency in enzyme inhibition; improved pharmacokinetics due to trifluoromethyl .

Structural and Functional Insights

Halogen Substituent Effects

  • Fluorine (Target Compound) : The 2-F substituent reduces metabolic oxidation and enhances binding via electrostatic interactions (e.g., halogen bonding) .
  • Chlorine (Analog) : Intermediate electronegativity and size may optimize interactions in hydrophobic enzyme pockets .

Pyrazole and Benzyl Modifications

  • Piperidine and Methoxyphenyl (Analog) : Piperidine improves solubility, while methoxy groups can engage in hydrogen bonding, altering target engagement .

Triazolo and Trifluoromethyl Derivatives

  • Compounds with triazolo rings (e.g., ) exhibit high affinity for kinases due to planar aromatic systems .
  • Trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Biological Activity

2-Fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide is a novel compound that has garnered attention due to its potential biological activities. The compound's structure, featuring a fluorine atom and a pyrazole moiety, suggests it may exhibit significant pharmacological properties. This article reviews the biological activities associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The chemical formula for this compound is C15H16FN3C_{15}H_{16}FN_3 with a molecular weight of approximately 273.31 g/mol. The presence of the fluorine atom is expected to enhance lipophilicity and bioactivity, which is common in many drug candidates.

PropertyValue
Molecular FormulaC₁₅H₁₆FN₃
Molecular Weight273.31 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white solid

Biological Activity Overview

Research indicates that compounds containing pyrazole derivatives often exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : Several studies have reported that pyrazole compounds can reduce inflammation by modulating cytokine production.
  • Antimicrobial Properties : Pyrazoles have demonstrated activity against various bacterial strains, indicating potential use as antimicrobial agents.

Anticancer Activity

A study evaluating the cytotoxic effects of pyrazole derivatives found that compounds similar to this compound exhibit significant inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the induction of apoptosis through the activation of caspases and the inhibition of BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

Research has identified that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests their potential in treating inflammatory diseases .

Antimicrobial Properties

Pyrazole derivatives have been tested against various pathogens, showing promising results in inhibiting bacterial growth. For instance, compounds with similar structures have been effective against Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

In a comparative study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against breast cancer cell lines. The study found that certain substituents on the pyrazole ring significantly enhanced cytotoxicity, particularly when combined with standard chemotherapy agents like doxorubicin. The combination treatment showed a synergistic effect, improving overall efficacy while reducing side effects .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of pyrazole compounds revealed that they can significantly reduce inflammation in animal models of arthritis. The study highlighted the role of these compounds in downregulating NF-kB signaling pathways, which are critical in inflammatory responses .

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